

# mass spectrometry fragmentation of 4-(Boc-amino)-1-butanol

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## Compound of Interest

Compound Name: 4-(Boc-amino)-1-butanol

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An In-depth Technical Guide to the Mass Spectrometric Fragmentation of **4-(Boc-amino)-1-butanol**

## Executive Summary

4-(tert-butoxycarbonylamino)-1-butanol, commonly known as **4-(Boc-amino)-1-butanol**, is a bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures where it serves as a linker or building block. Its structural verification is paramount, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. This guide provides a detailed examination of the fragmentation behavior of **4-(Boc-amino)-1-butanol** under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI). By understanding its characteristic fragmentation pathways, researchers can confidently identify this molecule, distinguish it from isomers, and characterize related structures in complex mixtures. This document synthesizes established fragmentation principles of N-Boc protected amines and primary alcohols to propose a comprehensive fragmentation map, offering field-proven insights for researchers, scientists, and drug development professionals.

## Introduction to the Analyte and Mass Spectrometric Analysis

### The Analyte: 4-(Boc-amino)-1-butanol

**4-(Boc-amino)-1-butanol** possesses two key functional groups that dictate its fragmentation behavior: an N-terminal tert-butoxycarbonyl (Boc) protecting group and a C-terminal primary alcohol. The Boc group is an acid-labile protecting group essential in peptide synthesis and medicinal chemistry, known for its characteristic fragmentation patterns.<sup>[1][2]</sup> The butanol backbone provides a flexible four-carbon chain, with the primary alcohol susceptible to specific cleavages and neutral losses.

#### Molecular Structure:

- Chemical Formula:  $C_9H_{19}NO_3$ <sup>[3]</sup>
- Molecular Weight: 189.25 g/mol <sup>[3]</sup>
- Key Features:
  - Boc Group: Prone to losses related to its tert-butyl substructure.
  - Carbamate Linkage: A site of potential cleavage.
  - Alkyl Chain: Can undergo fragmentation.
  - Primary Alcohol: Susceptible to alpha-cleavage and dehydration.

## The Role of Mass Spectrometry

Mass spectrometry is an indispensable tool for molecular characterization. Soft ionization techniques like ESI are typically coupled with tandem mass spectrometry (MS/MS) to controllably fragment a selected precursor ion (e.g., the protonated molecule  $[M+H]^+$ ), providing structural details. Hard ionization techniques like EI bombard the molecule with high-energy electrons, inducing extensive and often complex fragmentation that creates a characteristic "fingerprint" mass spectrum. Understanding the fragmentation logic for both methods is crucial for unambiguous structural elucidation.

## Predicted Fragmentation Pathways

The fragmentation of **4-(Boc-amino)-1-butanol** is a composite of the predictable behaviors of its constituent functional groups. The following sections detail the expected fragmentation pathways under both ESI and EI conditions.

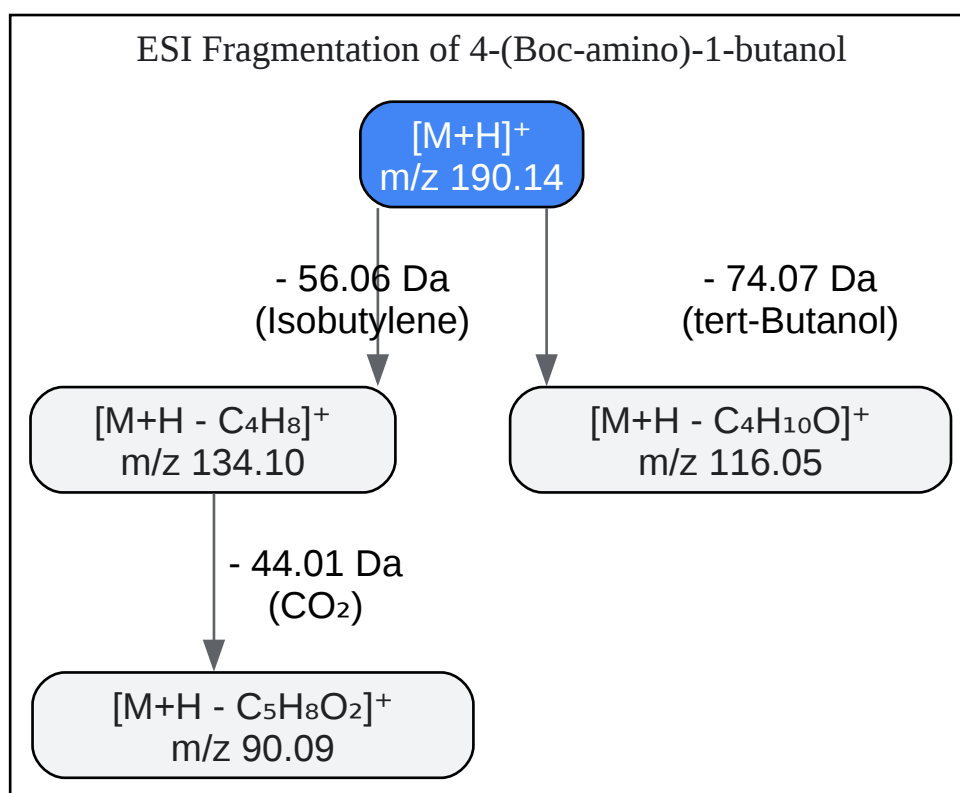
## Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, **4-(Boc-amino)-1-butanol** readily forms the protonated molecular ion,  $[M+H]^+$ , at a mass-to-charge ratio ( $m/z$ ) of 190.14. Collision-induced dissociation (CID) of this precursor ion is dominated by cleavages within the labile Boc group.

The primary fragmentation routes are:

- **Loss of Isobutylene ( $C_4H_8$ ):** The most characteristic fragmentation of Boc-protected amines involves the neutral loss of 56 Da (isobutylene).<sup>[4][5]</sup> This occurs via a rearrangement, leading to the formation of a protonated carbamic acid intermediate which can then lose  $CO_2$ . The resulting fragment ion appears at  $m/z$  134.10.
- **Sequential Loss of Isobutylene and Carbon Dioxide:** Following the initial loss of isobutylene, the resulting intermediate readily loses carbon dioxide (44 Da). This corresponds to the complete loss of the Boc protecting moiety (as  $C_5H_8O_2$ ), yielding the protonated 4-amino-1-butanol ion at  $m/z$  90.09.<sup>[6][7]</sup>
- **Loss of tert-Butanol:** A less common but frequently observed pathway for Boc-protected compounds is the neutral loss of tert-butanol (74 Da), which can occur in certain isomeric peptides.<sup>[8]</sup> This would produce a fragment ion at  $m/z$  116.05.

The fragmentation cascade under ESI conditions is highly diagnostic for the presence and location of the Boc group. The subsequent fragmentation of the resulting 4-amino-1-butanol ion ( $m/z$  90.09) would involve the loss of water (18 Da) or ammonia (17 Da).



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Caption: Predicted ESI-MS/MS fragmentation pathways of protonated **4-(Boc-amino)-1-butanol**.

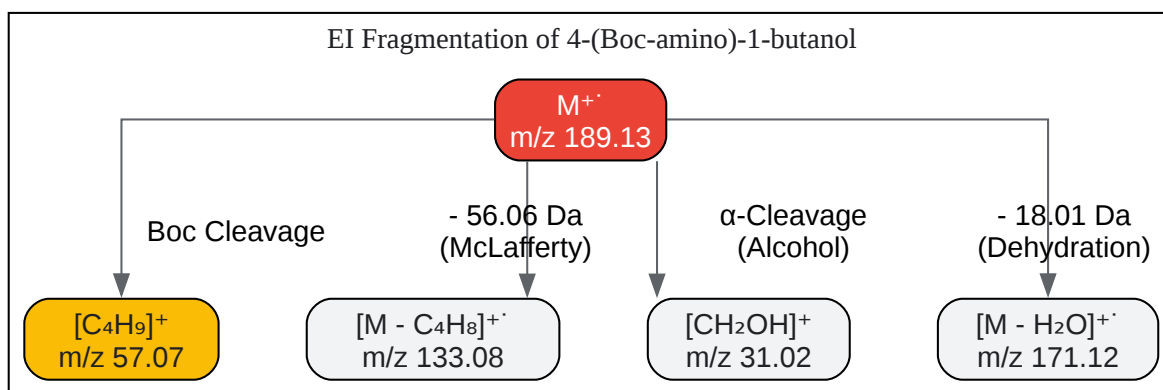
## Electron Ionization (EI) Fragmentation

EI is a high-energy process that produces a molecular ion ( $M^{+\cdot}$ ) at  $m/z$  189.13, which is often of low abundance due to its instability. The resulting spectrum is typically dominated by fragments from multiple competing pathways originating from both the Boc group and the butanol chain.

Key EI fragmentation pathways include:

- **Formation of the tert-Butyl Cation:** The most prominent ion in the spectra of many Boc-containing compounds is the highly stable tert-butyl cation ( $[C_4H_9]^+$ ) at  $m/z$  57.<sup>[7][9]</sup> This fragment serves as a definitive marker for the Boc group.

- McLafferty-type Rearrangement: A loss of 56 Da (isobutylene) can occur via a McLafferty-like rearrangement, producing a radical cation at  $m/z$  133.[10]
- Alpha-Cleavage at the Alcohol: Primary alcohols readily undergo  $\alpha$ -cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[11][12] For **4-(Boc-amino)-1-butanol**, this would involve cleavage of the C1-C2 bond to produce a resonance-stabilized  $[\text{CH}_2\text{OH}]^+$  ion at  $m/z$  31. This is a characteristic fragment for primary alcohols.[13]
- Alpha-Cleavage at the Amine: Cleavage can also occur at the C-C bond alpha to the nitrogen atom. This would lead to the formation of an iminium ion. For instance, cleavage of the C4-C3 bond would generate the  $[\text{CH}_2=\text{NH-Boc}]^+$  ion.
- Loss of Water: The molecular ion can lose a molecule of water (18 Da), a common fragmentation for alcohols, leading to a peak at  $m/z$  171.[13][14]



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Caption: Predicted EI fragmentation pathways of the **4-(Boc-amino)-1-butanol** molecular ion.

## Experimental Protocols

To ensure reproducible results, the following protocols for LC-ESI-MS/MS and GC-EI-MS are provided as a self-validating framework.

## Sample Preparation

- Stock Solution: Prepare a 1 mg/mL stock solution of **4-(Boc-amino)-1-butanol** in methanol.
- Working Solution (for LC-MS): Dilute the stock solution to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid ensures efficient protonation for positive-ion ESI.
- Working Solution (for GC-MS): Dilute the stock solution to 10 µg/mL with dichloromethane. Derivatization of the hydroxyl group (e.g., silylation) may be required to improve volatility and peak shape, though direct injection is often possible.

## Representative LC-ESI-MS/MS Analysis

- Chromatography System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[\[15\]](#)[\[16\]](#)
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.[\[15\]](#)
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan: Scan from m/z 50-250 to identify the  $[M+H]^+$  precursor at m/z 190.14.
- MS2 Scan (Product Ion Scan): Isolate the precursor ion at m/z 190.14 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

## Representative GC-EI-MS Analysis

- Chromatography System: Gas Chromatograph with a Mass Selective Detector (MSD).<sup>[15]</sup>
- Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 30-250.

## Data Summary and Interpretation

The key to identifying **4-(Boc-amino)-1-butanol** is to recognize the combination of fragments originating from both ends of the molecule. The tables below summarize the expected key ions.

Table 1: Predicted Key Ions in ESI-MS/MS

| Precursor Ion (m/z)          | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity   |
|------------------------------|--------------------|-------------------|--|
| 190.14 ([M+H] <sup>+</sup> ) | 134.10             | 56.04             | [M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>  |
| 190.14 ([M+H] <sup>+</sup> ) | 90.09              | 100.05            | [M+H - C <sub>5</sub> H <sub>8</sub> O <sub>2</sub> ] <sup>+</sup><br>(Protonated 4-amino-1-butanol) |

| 190.14 ([M+H]<sup>+</sup>) | 116.05 | 74.09 | [M+H - C<sub>4</sub>H<sub>10</sub>O]<sup>+</sup> |

Table 2: Predicted Key Ions in EI-MS

| Ion (m/z) | Relative Abundance     | Proposed Fragment Structure/Identity  |
|-----------|------------------------|---|
| 189.13    | Low                    | M <sup>+</sup> (Molecular Ion)  |
| 171.12    | Low-Medium             | [M - H <sub>2</sub> O] <sup>+</sup>   |
| 133.08    | Medium                 | [M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (from McLafferty Rearrangement) |
| 57.07     | High (Often Base Peak) | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-Butyl Cation)                 |

| 31.02 | Medium | [CH<sub>2</sub>OH]<sup>+</sup> (from α-cleavage) |

## Conclusion

The mass spectrometric fragmentation of **4-(Boc-amino)-1-butanol** is a predictable process governed by the well-established chemistry of its functional groups. Under soft ionization (ESI), fragmentation is dominated by characteristic losses from the Boc group, namely the neutral loss of isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da). Under high-energy ionization (EI), the spectrum is characterized by the formation of the highly stable tert-butyl cation (m/z 57) and fragments derived from alcohol-specific pathways like α-cleavage (m/z 31) and dehydration. The presence of ions from both the protecting group and the butanol chain provides a robust and reliable method for the structural confirmation of this important synthetic building block. This guide provides the foundational knowledge for researchers to develop and validate analytical methods for this and structurally similar molecules.

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